molecular formula C21H20N2O5S B10977823 3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B10977823
M. Wt: 412.5 g/mol
InChI Key: FNLHSZXVXWSASZ-UHFFFAOYSA-N
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Description

3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a thiazole ring and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a phenyl-substituted thioamide with an α-halo ester under basic conditions.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Formation: This step involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the bicyclic acid.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the bicyclic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Uniqueness

3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the thiazole ring and the ethoxycarbonyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

3-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C21H20N2O5S/c1-2-28-20(27)17-16(11-6-4-3-5-7-11)22-21(29-17)23-18(24)14-12-8-9-13(10-12)15(14)19(25)26/h3-9,12-15H,2,10H2,1H3,(H,25,26)(H,22,23,24)

InChI Key

FNLHSZXVXWSASZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C4=CC=CC=C4

Origin of Product

United States

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